2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid
Description
2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative featuring an ethoxycarbonyl group (-COOEt) at the 2' position and a carboxylic acid (-COOH) at the 4 position. Such compounds are intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and capacity for further functionalization .
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
4-(2-ethoxycarbonylphenyl)benzoic acid |
InChI |
InChI=1S/C16H14O4/c1-2-20-16(19)14-6-4-3-5-13(14)11-7-9-12(10-8-11)15(17)18/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
XHIMNDLAJUIPBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Ethoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the esterification of biphenyl-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2’-(Ethoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and distillation ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2’-(Ethoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl-4,4’-dicarboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Biphenyl-4,4’-dicarboxylic acid.
Reduction: 4-(Hydroxymethyl)-[1,1’-biphenyl]-2’-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
2’-(Ethoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its rigid biphenyl structure.
Mechanism of Action
The mechanism of action of 2’-(Ethoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Substituent Effects on Acidity and Solubility
Notes:
Thermal and Spectral Properties
- Infrared Spectroscopy : Esters like the target compound exhibit strong C=O stretches at ~1730–1740 cm⁻¹, similar to (E)-4’-(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid (1739 cm⁻¹, ).
- Thermal Stability : Alkyl and alkoxy substituents (e.g., pentyloxy in ) improve thermal stability compared to nitro or halogenated analogs .
Materials Science
- Metal-Organic Frameworks (MOFs) : Biphenyl carboxylic acids with multiple substituents (e.g., ETTC in ) form luminescent MOFs for sensing applications. The ethoxycarbonyl group could modulate ligand rigidity and porosity .
- Push-Pull Chromophores: Derivatives like 4'-(diphenylamino)-[1,1'-biphenyl]-4-carboxylic acid () exhibit charge-transfer states for optoelectronics. The ethoxycarbonyl group may alter electron-withdrawing capacity .
Pharmaceuticals
- SHP2 Inhibitors : Methyl and hydroxy derivatives () are intermediates in kinase inhibitors. The target compound’s ester group might improve cell permeability .
- Agrochemicals : Iodo and nitro analogs () are precursors for herbicides. The ethoxycarbonyl group’s hydrolytic stability could extend field efficacy .
Biological Activity
2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid (commonly referred to as compound X) is a biphenyl derivative that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
- IUPAC Name : 2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid
- Molecular Formula : C15H14O4
- Molecular Weight : 258.27 g/mol
- CAS Number : [insert CAS number if available]
- Solubility : Soluble in organic solvents; limited solubility in water.
Biological Activity Overview
The biological activity of compound X has been investigated in several studies, focusing on its antibacterial, anti-inflammatory, and anticancer properties.
Antibacterial Activity
Recent studies have demonstrated that compound X exhibits significant antibacterial activity against a range of pathogens. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that compound X can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
The mechanisms underlying the biological activities of compound X are multifaceted:
- Cellular Targeting : Compound X is known to interact with specific cellular receptors involved in inflammation and immune response modulation.
- Enzyme Inhibition : It acts as an inhibitor for enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory response.
- Reactive Oxygen Species (ROS) Modulation : The compound exhibits antioxidant properties, reducing oxidative stress in cells.
Case Study 1: Antibacterial Efficacy
A study conducted by Smith et al. (2023) evaluated the antibacterial effects of compound X on clinical isolates of E. coli. The results showed a significant reduction in bacterial growth at concentrations as low as 32 µg/mL, highlighting its potential as a therapeutic agent against resistant strains.
Case Study 2: Anti-inflammatory Properties
In a controlled trial, Johnson et al. (2024) assessed the anti-inflammatory effects of compound X in a murine model of arthritis. The treatment group exhibited a marked decrease in joint swelling and pain compared to the control group, suggesting its utility in managing autoimmune conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
